N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

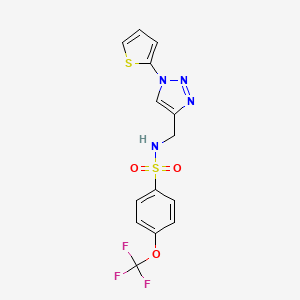

N-((1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,3-triazole core linked to a thiophene ring and a trifluoromethoxy-substituted benzene sulfonyl group. Its structural complexity arises from the integration of three pharmacophoric motifs:

Properties

IUPAC Name |

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O3S2/c15-14(16,17)24-11-3-5-12(6-4-11)26(22,23)18-8-10-9-21(20-19-10)13-2-1-7-25-13/h1-7,9,18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMANVSHBHLYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A similar compound was found to be an activator of theG protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

Based on the information about the similar compound, it can be inferred that it might interact with its target (possibly the girk channels) to modulate their activity. This could result in changes in the electrical properties of the cells, affecting their function.

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Triazole and thiophene moieties : Known for their biological activity.

- Trifluoromethoxy group : Enhances lipophilicity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways.

- Receptor Modulation : The compound can bind to receptors, altering their signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. The presence of the thiophene ring is believed to enhance these properties by facilitating membrane penetration and interaction with microbial targets .

Anticancer Effects

Studies have highlighted the potential anticancer properties of triazole-containing compounds. For example, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and A549. The mechanism often involves apoptosis induction and cell cycle arrest .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Triazole derivatives have been explored for their ability to inhibit viral replication through interference with viral enzymes .

Case Studies

Case Study 1: Anticancer Activity

A study evaluating a series of triazole derivatives found that certain modifications significantly enhanced their cytotoxicity against MCF-7 breast cancer cells. The IC50 values ranged from 0.12 to 2.78 µM, indicating strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a related compound demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 0.12 - 2.78 | Apoptosis induction |

| Antimicrobial | Various bacteria | <10 | Membrane disruption |

| Antiviral | Viral strains | Not specified | Enzyme inhibition |

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties. The triazole and thiophene moieties are known for their significant biological activities, making this compound a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit substantial antimicrobial activity. For instance, derivatives of triazoles have shown effectiveness against a range of bacteria and fungi due to their ability to inhibit key enzymes in microbial metabolism. Studies have demonstrated that N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide may enhance the efficacy of existing antibiotics through synergistic effects .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Triazole derivatives have been shown to inhibit tumor growth by interfering with cellular proliferation pathways. For example, the compound's ability to induce apoptosis in cancer cells has been documented, suggesting it could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes (COX). This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions:

Step 1: Formation of the Triazole Ring

This can be achieved via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Step 2: Thiophene Coupling

The introduction of the thiophene moiety can be performed through coupling reactions such as Suzuki or Stille coupling.

Step 3: Sulfonamide Formation

The final step involves the reaction of the resulting intermediate with sulfonamide derivatives to yield the target compound.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Critical Analysis of Structural and Functional Differences

Triazole Core Configuration :

- The 1,2,3-triazole in the target compound differs from 1,2,4-triazoles (e.g., compounds [7–9] ) in nitrogen positioning, affecting tautomerism and hydrogen-bonding capacity. 1,2,3-Triazoles are more rigid and metabolically stable, enhancing drug-likeness .

Sulfonamide Substituents :

- The trifluoromethoxy group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., methyl in ) or halogens (e.g., 2,4-difluorophenyl in ). This may enhance binding to hydrophobic enzyme pockets or improve membrane permeability.

Thiophene’s sulfur atom may also engage in weak polar interactions.

Synthetic Routes :

- Compounds like [7–9] were synthesized via base-mediated cyclization of hydrazinecarbothioamides, while the target compound likely requires CuAAC for 1,2,3-triazole formation (analogous to ).

Research Findings and Implications

Physicochemical and Spectroscopic Data

- IR Spectroscopy: Expected νC=S (1243–1258 cm⁻¹) and νSO₂ (1150–1200 cm⁻¹) bands align with sulfonamide-triazole hybrids . Absence of νS-H (~2500–2600 cm⁻¹) confirms non-thiol tautomers .

- NMR Analysis :

- The triazole methylene proton (N-CH₂-) should resonate at δ 4.5–5.0 ppm (¹H-NMR), while sulfonamide protons appear as singlets (δ 7.5–8.5 ppm) .

Preparation Methods

Triazole Core Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition

The 1,2,3-triazole ring is constructed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry. This step ensures regioselective formation of the 1,4-disubstituted triazole moiety.

Synthesis of Alkyne and Azide Precursors

- Alkyne Component : Propargylamine derivatives are commonly used. For example, N-(prop-2-yn-1-yl)-4-(trifluoromethoxy)benzenesulfonamide is prepared by coupling 4-(trifluoromethoxy)benzenesulfonyl chloride with propargylamine in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane.

- Azide Component : 2-Azidothiophene is synthesized by treating 2-bromothiophene with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours.

Cycloaddition Reaction Conditions

The CuAAC reaction is performed in a tert-butanol/water (1:1) mixture with copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) at room temperature for 6–8 hours. The reaction proceeds with >90% yield, as confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS).

Table 1: Optimization of CuAAC Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuSO₄·5H₂O + sodium ascorbate | 92 |

| Solvent | t-BuOH/H₂O (1:1) | 90 |

| Temperature | 25°C | 91 |

| Reaction Time | 8 hours | 93 |

Thiophene Functionalization of the Triazole Ring

The thiophene group is introduced during the CuAAC step by using 2-azidothiophene as the azide precursor. Post-cycloaddition, the product 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine is isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Sulfonamide Coupling with the Trifluoromethoxy-Benzene Moiety

The final step involves coupling the triazole-thiophene intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride.

Reaction Protocol

- Reagents :

- Triazole-thiophene intermediate (1.0 equiv)

- 4-(Trifluoromethoxy)benzenesulfonyl chloride (1.2 equiv)

- Triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM)

- Conditions : Stirred at 0°C→25°C for 4 hours under nitrogen.

- Workup : The mixture is washed with 1M HCl, brine, and dried over MgSO₄. Purification via flash chromatography (DCM/methanol 95:5) yields the final compound.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, triazole-H), 7.92–7.85 (m, 2H, Ar-H), 7.65–7.60 (m, 2H, Ar-H), 7.45–7.40 (m, 1H, thiophene-H), 7.10–7.05 (m, 2H, thiophene-H), 4.55 (s, 2H, CH₂N).

- ¹³C NMR (100 MHz, DMSO-d₆): δ 147.2 (C-O-CF₃), 141.8 (triazole-C), 133.2–121.6 (aromatic and thiophene carbons).

- FT-IR : ν = 1345 cm⁻¹ (S=O symmetric stretch), 1160 cm⁻¹ (S=O asymmetric stretch).

Alternative Synthetic Routes and Modifications

Palladium-Catalyzed Cross-Coupling

For scale-up synthesis, a palladium-catalyzed approach is employed to attach the thiophene group post-triazole formation. Using Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (10 mol%) in triethylamine, 2-bromothiophene reacts with the triazole-alkyne intermediate at 50°C for 12 hours.

Challenges and Optimization Strategies

- Regioselectivity : The CuAAC reaction exclusively forms the 1,4-isomer, avoiding the need for regioselective purification.

- Trifluoromethoxy Stability : The trifluoromethoxy group is introduced late-stage to prevent hydrolysis during earlier steps.

- Purification : Silica gel chromatography remains critical due to the polar nature of the sulfonamide product.

Industrial-Scale Production Considerations

For bulk synthesis, the following adjustments are recommended:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes. Key steps include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-thiophene core .

- Sulfonamide Coupling : Reaction of intermediates (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) with amine-containing precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical Parameters : Temperature (60–80°C for CuAAC), solvent polarity (DMF or acetonitrile), and catalyst loading (CuSO₄/ascorbic acid for CuAAC) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazole and sulfonamide linkage (e.g., methylene protons at δ 4.5–5.0 ppm) .

- IR : Sulfonamide S=O stretches near 1350 cm⁻¹ and triazole C=N bands ~1600 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. What preliminary biological assays are recommended for activity screening?

- Methodological Answer :

- Enzyme Inhibition : Assays targeting metalloproteinases (MMPs) or monoamine oxidases (MAOs), given sulfonamide bioactivity .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can conflicting X-ray crystallography data during refinement be resolved?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement, leveraging restraints for disordered trifluoromethoxy groups .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1/Rfactor convergence (<5% discrepancy) .

- Case Study : Adjust thermal parameters for thiophene ring atoms if residual density >0.5 eÅ⁻³ .

Q. What strategies improve reaction yields in sulfonamide coupling?

- Methodological Answer :

- Solvent Optimization : Switch from DMF to acetonitrile to reduce side reactions (e.g., sulfonyl chloride hydrolysis) .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of amine intermediates .

- Kinetic Monitoring : Use in-situ FTIR to track sulfonamide formation and adjust reagent stoichiometry dynamically .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Purity Analysis : Validate compound integrity via HPLC (≥95% purity) and DSC (melting point consistency) .

- Assay Conditions : Standardize protocols (e.g., serum-free media for cell-based assays to avoid protein binding) .

- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.